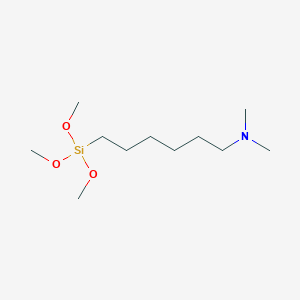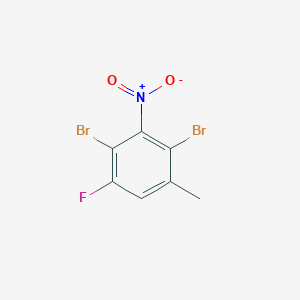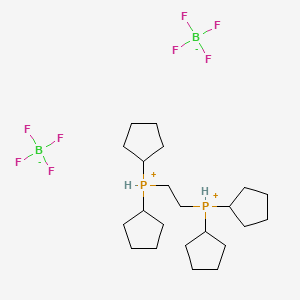
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate
Vue d'ensemble
Description
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate is a complex organophosphorus compound. It is characterized by the presence of two cyclopentyl groups attached to a central phosphorus atom, forming a unique structure that is of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate typically involves the alkylation of phosphines followed by the formation of phosphonium salts. A common method includes the use of nickel-catalyzed diversification of phosphine ligands, where alkylated phosphonium salts are selectively dearylated to access alkylphosphine products . The reaction conditions often involve standard alkylation processes followed by dearylation in the presence of nickel catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and dearylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of air-stable borane adducts for isolation and versatile derivatization reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate involves its interaction with molecular targets through its phosphorus centers. The compound can form stable complexes with metal ions, facilitating various catalytic processes. The pathways involved often include coordination to metal centers, followed by activation of substrates through oxidative addition, reductive elimination, or substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzophospholes: These compounds share similar phosphorus-centered structures and are used in organic electronics and optoelectronic materials.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene (4DPAIPN): Known for its donor-acceptor properties and used as a metal-free organophotocatalyst.
Uniqueness
Dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate is unique due to its specific cyclopentyl groups and the resulting steric and electronic properties. These features make it particularly effective in certain catalytic applications and as a ligand in coordination chemistry, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40P2.2BF4/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3,4)5/h19-22H,1-18H2;;/q;2*-1/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAXMXBMZLDGLW-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42B2F8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


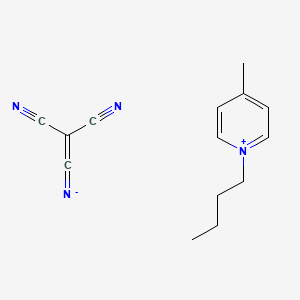
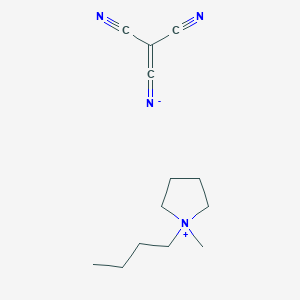
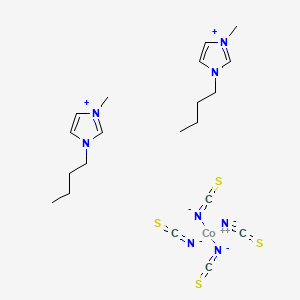
![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)
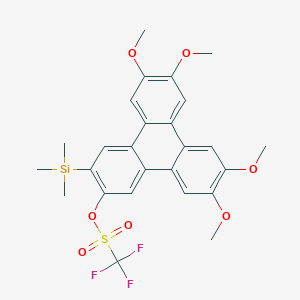
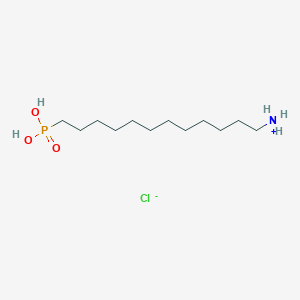
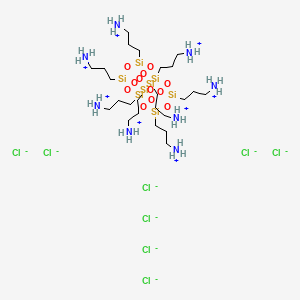
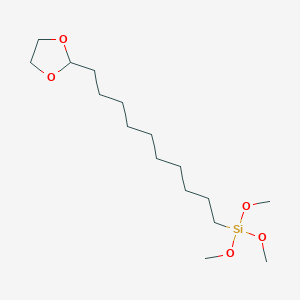
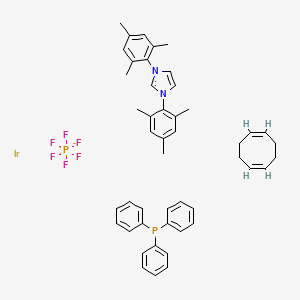
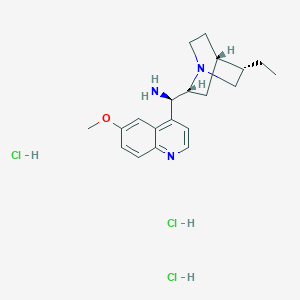
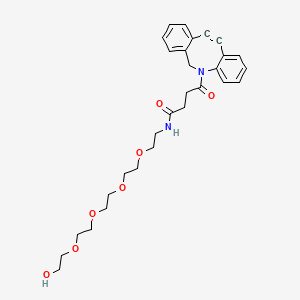
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)
